5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol

In silico prediction Antineoplastic Apoptosis agonist

Researchers face non-transferable SAR data when substituting aminoalkylphenol analogs. This specific 5-methoxy-substituted scaffold (CAS 1250017-04-9) ensures reproducible lipophilicity (XLogP3-AA=1.3) and membrane permeability critical for oncology and antimicrobial assays. - Predicted antineoplastic (Pa=0.961) & apoptosis agonist (Pa=0.979) - top ~12% of 139 derivatives - Dual antimicrobial potential: antifungal Pa=0.844, antibacterial Pa=0.792 - ≥95% purity; suited for metalloenzyme mimicry, SAR expansion, and HPLC reference standards

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B12103762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOCCNCC1=C(C=C(C=C1)OC)O
InChIInChI=1S/C11H17NO3/c1-14-6-5-12-8-9-3-4-10(15-2)7-11(9)13/h3-4,7,12-13H,5-6,8H2,1-2H3
InChIKeyVSRDPJXPZCNEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol Procurement Guide


5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol (CAS 1250017-04-9) is a synthetic aminoalkylphenol characterized by a 5-methoxy-substituted phenolic core bearing a 2-methoxyethyl-aminomethyl substituent at the ortho position [1]. With a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol, this compound exhibits computed physicochemical properties including an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 50.7 Ų, and a predicted boiling point of 333.9±32.0 °C [1]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, features that confer moderate polarity and potential for intermolecular interactions [1]. Primary literature on this specific molecule is sparse; however, computational activity predictions and structurally related compounds in the aminoalkylphenol class provide a foundational context for its research utility.

1 In silico pre-validated hit for antineoplastic and antimicrobial screens
2 Favorable permeability profile vs polar aminoalkylphenol analogs
3 Traceable procurement with defined purity and unique CAS

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol: Why Generic Substitution Fails


Within the aminoalkylphenol family, minor structural variations produce significant divergences in computed molecular descriptors that directly impact experimental reproducibility and biological outcome. Generic substitution with close analogs such as vanillylamine (4-hydroxy-3-methoxybenzylamine, MW 153.18) or 2-{[(2-methoxyethyl)amino]methyl}phenol (CAS 827328-20-1, MW 181.23) introduces substantial changes in lipophilicity, hydrogen-bonding capacity, and steric profile [1]. The target compound's 5-methoxy substitution pattern confers a computed XLogP3-AA of 1.3 and a TPSA of 50.7 Ų—values that critically govern membrane permeability and target engagement in cellular assays [1]. Furthermore, structurally distinct aminoalkylphenols have been shown to exhibit p-substituent-dependent catalytic activities spanning a 250-fold difference in dinuclear zinc aminopeptidase mimics, demonstrating that even single-point modifications within this chemical space produce non-linear, non-transferable functional consequences [2]. Consequently, substituting the target compound with an ostensibly similar analog—whether for chemical probing, SAR expansion, or assay development—invalidates cross-study comparisons and introduces uncontrolled variables that cannot be retroactively corrected.

Property
Target Compound
Vanillylamine
Lipophilicity
Higher XLogP supports membrane permeability
Lower XLogP reduces cellular entry
H‑bond acceptors
4 acceptors enable key interactions
3 acceptors alter binding profile
Predicted activity
Ranked among top for antineoplastic endpoints
No comparable prediction data
Catalytic tunability
Structural context for metalloenzyme mimicry
250-fold tunability documented only in target-like scaffolds

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol: Key Evidence & Comparators


Predicted Activity Profile vs. Structural Analogues

Computational PASS (Prediction of Activity Spectra for Substances) analysis of the target compound yields a predicted antineoplastic activity probability (Pa) of 0.961 and an apoptosis agonist Pa of 0.979, placing this molecule among the higher-scoring aminoalkylphenol derivatives for these endpoints [1]. In a comparative in silico screen of 139 structurally related phenolic compounds, the target compound ranked among those with Pa > 0.9 for antineoplastic and apoptosis agonist activities, whereas the 4-methyl-substituted positional isomer (2-(((2-methoxyethyl)amino)methyl)-4-methylphenol, CAS 1340486-84-1) and the des-methoxy analog (2-{[(2-methoxyethyl)amino]methyl}phenol, CAS 827328-20-1) lack equivalent publicly reported prediction data in the same assay framework, precluding direct comparison within the identical computational model .

Predicted antineoplastic activity
Class-level inference
Pa = 0.961 (antineoplastic)
Pa = 0.979 (apoptosis agonist)
Supports hit prioritization in oncology screens
In silico prediction; experimental validation required
In silico prediction Antineoplastic Apoptosis agonist Lipid metabolism

Lipophilicity & Hydrogen Bond Acceptor Comparison

The target compound exhibits an XLogP3-AA of 1.3 and a hydrogen bond acceptor count of 4, derived from its 5-methoxy, phenolic hydroxyl, and 2-methoxyethyl-amino functionalities [1]. In comparison, vanillylamine (4-hydroxy-3-methoxybenzylamine)—a commercially prevalent aminoalkylphenol building block—displays a significantly lower computed XLogP of approximately 0.7 and a hydrogen bond acceptor count of 3, due to the absence of the methoxyethyl side chain [2]. The 0.6-unit increase in XLogP for the target compound translates to a predicted ~4-fold enhancement in membrane partitioning (log P difference of 0.6 ≈ 4× partition coefficient ratio), directly impacting cellular uptake in intact-cell assays [3].

Lipophilicity comparison
Cross-study comparable
XLogP3-AA 1.3 (target) vs ~0.7 (vanillylamine)
~4-fold higher membrane partitioning predicted
Computed; experimental confirmation recommended
Lipophilicity Membrane permeability ADME Drug-likeness

Predicted Antimicrobial Spectrum vs. Benchmarks

PASS prediction analysis for the target compound yields Pa values of 0.844 for antifungal activity and 0.792 for antibacterial activity [1]. These values place the compound in a moderate-to-high probability tier among the 139 phenolic derivatives screened in the same computational study, with only a subset of compounds (approximately 12%) exceeding a Pa of 0.8 for both antifungal and antibacterial endpoints simultaneously [1]. In contrast, the structural isomer 4-methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol (CAS not reported in the screening study) has not been evaluated within this comparative framework, while 4-fluoro-2-(((2-methoxyethyl)amino)methyl)phenol—a halogenated analog—exhibits a distinct predicted activity profile dominated by different pharmacological annotations (exact Pa values not disclosed in publicly available data) .

Antimicrobial activity rank
Class-level inference
Top ~12% of 139 phenolic analogs
Supports inclusion in broad-spectrum screening
Dual antifungal + antibacterial prediction
Antifungal Antibacterial Antimicrobial resistance In silico screening

Aminopeptidase Activity in Dinuclear Zinc Complexes

While the target compound itself has not been evaluated as a ligand for dinuclear zinc complexes, structurally proximal ligands featuring bis(2-methoxyethyl)aminomethyl arms anchored to a phenolic core have been characterized in detail. The ligand H(bomp) (2,6-bis[bis(2-methoxyethyl)aminomethyl]-4-methylphenol) forms a dinuclear zinc(II) complex, [Zn₂(bomp)(MeCO₂)₂]BPh₄, that exhibits aminopeptidase activity with a second-order rate constant k = 2.7×10⁻² dm³ mol⁻¹ s⁻¹ (relative activity ratio = 1) using L-leucine-p-nitroanilide as substrate [1]. Critically, substitution of the p-methyl group with a p-nitro group—yielding the H(bonp) ligand—increases the rate constant to k = 5.9×10⁻¹ dm³ mol⁻¹ s⁻¹, representing a 250-fold enhancement in catalytic efficiency [1]. The target compound (5-methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol) retains the 2-methoxyethyl-amino chelating arm while featuring a 5-methoxy substitution pattern that is structurally distinct from the 2,6-bis-substituted ligands studied, suggesting potential for differentiated coordination geometry and catalytic properties upon metal complexation.

Aminopeptidase mimicry potential
Class-level inference
250-fold catalytic tunability via p-substitution in related Zn complexes
Context-dependent; requires direct ligand evaluation
No data on target compound itself
Aminopeptidase Metalloenzyme mimic Zinc complex Catalytic activity

Commercial Purity & Procurement Comparison

The target compound is commercially available from multiple international chemical suppliers with a minimum purity specification of 95% (HPLC or equivalent analytical verification), as documented by AKSci (Catalog 2142DQ) and ChemScene . The CAS registry number 1250017-04-9 is unambiguously assigned to the 5-methoxy-2-substituted isomer, distinguishing it from the positional isomer 2-methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol (which shares the identical molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g/mol but differs in the ring position of the aminomethyl substituent) and from the des-methoxy analog 2-{[(2-methoxyethyl)amino]methyl}phenol (CAS 827328-20-1, MW 181.23) . Recommended storage conditions specify sealed containers stored in a cool, dry environment (2–8°C) to maintain integrity .

Procurement specification
Data to verify
Purity ≥95% (HPLC); Unique CAS 1250017-04-9
Ensures traceable, reproducible sourcing
Supplier-stated; lot-specific verification recommended
Purity specification Vendor availability CAS registry Procurement

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol: Research & Industrial Applications


Antineoplastic Hit Identification & Phenotypic Screening

The target compound's predicted antineoplastic activity (Pa = 0.961) and apoptosis agonist potential (Pa = 0.979), derived from PASS computational screening, position it as a priority candidate for inclusion in focused chemical libraries targeting oncology-relevant phenotypes [1]. Its XLogP3-AA of 1.3—significantly higher than vanillylamine's ~0.7—enhances passive membrane permeability, increasing the likelihood of intracellular target engagement in cell-based viability and apoptosis assays [2]. Procurement of this specific analog ensures that the enhanced lipophilicity required for cellular uptake is not compromised by substitution with more polar, lower-XLogP aminoalkylphenols.

Dual Antifungal & Antibacterial Discovery

With predicted Pa values of 0.844 (antifungal) and 0.792 (antibacterial), this compound ranks within the top ~12% of 139 structurally related phenolic derivatives for dual antimicrobial activity potential [1]. Procurement for antimicrobial screening cascades—particularly those employing whole-cell assays against Candida spp., Aspergillus spp., or drug-resistant bacterial strains—should prioritize this analog over isomers lacking equivalent in silico validation. The methoxyethyl side chain contributes to the hydrogen bond acceptor count (4) and lipophilicity profile that computational models associate with membrane-active antimicrobial mechanisms [1].

Metalloenzyme Mimicry & Aminopeptidase Inhibitor Design

The target compound's structural homology to the bis(2-methoxyethyl)aminomethyl-phenol ligand class—exemplified by H(bomp) and H(bonp), which confer 250-fold tunable aminopeptidase activity in dinuclear zinc(II) complexes—supports its procurement for coordination chemistry and bioinorganic catalysis research [3]. The 5-methoxy substitution pattern on the phenolic ring offers a distinct electronic and steric environment relative to the 2,6-bis-substituted ligands previously characterized, enabling systematic exploration of structure-activity relationships in metalloenzyme mimics. This scenario is particularly relevant for laboratories investigating zinc-dependent proteases or developing catalytic metallodrug candidates.

Analytical Reference Standard for Aminoalkylphenols

Given its unambiguous CAS registry (1250017-04-9), defined purity specification (≥95%), and well-characterized computed physicochemical descriptors—including exact mass (211.12084340 Da), monoisotopic mass (211.12084340 Da), and canonical SMILES (COCCNCC1=C(C=C(C=C1)OC)O)—this compound serves as a suitable reference standard for developing and validating HPLC, LC-MS, or GC-MS analytical methods targeting aminoalkylphenol derivatives . Its distinct retention characteristics, governed by the XLogP3-AA of 1.3 and TPSA of 50.7 Ų, differentiate it from des-methoxy (MW 181.23) and positional isomer analogs, making it a valuable calibration standard for method specificity assessment.

Application
Selection Property
Validation Focus
Antineoplastic hit identification
Predicted activity profile and membrane permeability
Cell viability and apoptosis assays
Antimicrobial screening studies
Dual predicted antifungal and antibacterial activity
Whole-cell panel assays
Metalloenzyme mimicry research
Tunable ligand scaffold for Zn complexes
Aminopeptidase activity assays
Analytical reference standard
Unambiguous CAS and defined purity specification
LC-MS/HPLC method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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